[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine
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Overview
Description
“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is a chemical compound with the CAS Number: 681004-51-3 . It has a molecular weight of 160.18 . The compound is typically 95% pure .
Synthesis Analysis
The synthesis of compounds similar to “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has been reported in the literature . For example, one method involves the reaction of 1- (6-chloro-pyridin-3-yl)-ethanone with 1H-imidazole at 120-130° C for 2 hours. The mixture is then cooled and extracted with ethyl acetate.
Molecular Structure Analysis
The linear formula of “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is C8 H8 N4 . The InChI code is 1S/C8H8N4/c1-11-6-9-2-3-10(13-7-9)14-5-4-12-8-14/h2-5,7-8,11H,6H2,1H3 .
Physical And Chemical Properties Analysis
“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has a molecular weight of 160.18 . It is typically 95% pure .
Scientific Research Applications
DNA Binding and Cytotoxicity
- A study by Kumar et al. (2012) explored the DNA binding and nuclease activity of Cu(II) complexes of tridentate ligands, including one similar to "[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine". They found these complexes exhibit good DNA binding propensity and demonstrate low toxicity for different cancer cell lines (Kumar et al., 2012).
Synthesis and Inotropic Activity
- Yamanaka et al. (1991) synthesized derivatives of imidazo[1,2-a]pyridines, including compounds related to the subject chemical, and evaluated them for inotropic activity, finding potential for the treatment of congestive heart failure (Yamanaka et al., 1991).
Catalytic Activity
- Rana et al. (2015) reported on Pd(II)–N-heterocyclic carbene complexes of annelated ligands similar to the query compound. They found these complexes to be efficient in Suzuki–Miyaura coupling reactions (Rana et al., 2015).
Antibacterial Activity
- Mallemula et al. (2015) synthesized novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. These compounds were tested for in-vitro antimicrobial activity against various bacteria and fungi (Mallemula et al., 2015).
Vibrational Spectra and Molecular Structure
- Lorenc et al. (2008) conducted a study on the molecular structure and vibrational spectra of imidazo[4,5-b]pyridine derivatives. They used density functional theory and X-ray data to analyze the structures (Lorenc et al., 2008).
Copper(I)/O2 Chemistry
- Lee et al. (2009) investigated cuprous and cupric complexes with imidazolyl containing tripodal tetradentate ligands. This study provides insights into the differences in copper(I)-dioxygen chemistry compared to pyridyl analogues (Lee et al., 2009).
Future Directions
properties
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOYPGAPMVKEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264757 |
Source
|
Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine | |
CAS RN |
914637-08-4 |
Source
|
Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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